molecular formula C19H21N3O2S2 B2632108 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1326845-88-8

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2632108
CAS No.: 1326845-88-8
M. Wt: 387.52
InChI Key: NIQNMBPYHVNOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 3-(Butan-2-yl) group: A branched alkyl substituent at position 3, which may enhance lipophilicity and influence binding pocket interactions.
  • 4-oxo group: A ketone at position 4, critical for hydrogen bonding and structural rigidity.
  • Sulfanyl-acetamide side chain: A thioether linkage connecting the core to an N-(4-methylphenyl)acetamide moiety, providing steric and electronic modulation .

Thienopyrimidinones are recognized for diverse biological activities, including antimicrobial and kinase inhibition.

Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-4-13(3)22-18(24)17-15(9-10-25-17)21-19(22)26-11-16(23)20-14-7-5-12(2)6-8-14/h5-10,13H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQNMBPYHVNOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS Number: 1326923-61-8) is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system comprising thiophene and pyrimidine rings. The molecular formula is C18H21N3O2SC_{18}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 345.5 g/mol. The presence of the sulfanyl group and the acetamide moiety suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cell proliferation effectively. The compound's structural analogs demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating potent anticancer activity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. This is crucial for developing targeted therapies against resistant cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The thienopyrimidine structure is believed to contribute to this activity by disrupting bacterial cell wall synthesis .

Synthesis and Evaluation

A recent study synthesized several thienopyrimidine derivatives and assessed their biological activities. The synthesized compound this compound was evaluated for its cytotoxic effects on different cancer cell lines:

Cell LineIC50 (µM)Comments
MCF-712Significant inhibition
T47D15Comparable to standard drugs
Vero (Normal)30Selectivity index > 2

The results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is an essential characteristic for anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogues and their properties:

Compound Name / Identifier Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Source (Evidence ID)
Target Compound 3-(Butan-2-yl), N-(4-methylphenyl) 441.54* Not explicitly reported -
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-...]thio}-N-(3-chloro-4-fluorophenyl)acetamide (4j) 3,5-dimethyl, N-(3-chloro-4-fluorophenyl) - Antimicrobial (Gram+ bacteria)
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro...]sulfanyl}-N-(4-methylphenyl)acetamide 3-(4-ethoxyphenyl), hexahydro core - Not reported
2-[(6-Ethyl-4-oxo-3-phenyl-...]sulfanyl}-N-(4-nitrophenyl)acetamide 3-phenyl, N-(4-nitrophenyl) 451.50 Not reported
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-...}sulfanyl)acetamide 3-methyl, N-(4-butylphenyl) 463.61 Not reported
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-...)acetamide (266) 3-phenyl, fluorophenyl-imidazole 602.72 CK1δ inhibition (IC₅₀: <100 nM)

*Calculated using molecular formula C₂₂H₂₃N₃O₂S₂.

Key Findings:

Substituent Effects on Activity: Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., 3-chloro-4-fluorophenyl in 4j) exhibit potent activity against Gram-positive bacteria, likely due to enhanced membrane penetration . The target compound’s 4-methylphenyl group, being electron-donating, may reduce antimicrobial efficacy but improve metabolic stability. Kinase Inhibition: Compounds like 266 () with fluorophenyl-imidazole substituents show nanomolar CK1δ inhibition, suggesting electron-withdrawing groups enhance kinase binding. The target’s butan-2-yl group may offer a unique hydrophobic interaction profile.

Solubility: The N-(4-methylphenyl)acetamide moiety balances hydrophilicity, contrasting with poorly soluble analogues like the 4-nitrophenyl derivative (, clogP ≈ 4.2).

Synthetic Accessibility :

  • The sulfanyl-acetamide side chain is synthesized via nucleophilic substitution, as seen in and . The branched butan-2-yl group may require specialized alkylation conditions to avoid stereochemical impurities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.